molecular formula C15H16N4 B11079477 (4-Benzotriazol-2-ylphenyl)(isopropyl)amine

(4-Benzotriazol-2-ylphenyl)(isopropyl)amine

Cat. No.: B11079477
M. Wt: 252.31 g/mol
InChI Key: QJKMHPKLQHHDPH-UHFFFAOYSA-N
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Description

N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which combines a benzotriazole moiety with a phenyl group and an isopropylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE oxide, while reduction may produce the corresponding amine derivative .

Mechanism of Action

The mechanism of action of N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE is unique due to its combination of a benzotriazole moiety with a phenyl group and an isopropylamine group. This structure imparts distinct physicochemical properties, making it suitable for various applications in chemistry, biology, and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance .

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

4-(benzotriazol-2-yl)-N-propan-2-ylaniline

InChI

InChI=1S/C15H16N4/c1-11(2)16-12-7-9-13(10-8-12)19-17-14-5-3-4-6-15(14)18-19/h3-11,16H,1-2H3

InChI Key

QJKMHPKLQHHDPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N2N=C3C=CC=CC3=N2

Origin of Product

United States

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